Thieno[2,3-b]pyridine-4,6-diamine
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Overview
Description
Thieno[2,3-b]pyridine-4,6-diamine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods often involve the use of high-throughput reactors and continuous flow systems to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-4,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the this compound structure.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce various substituents onto the this compound core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine or alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit key enzymes involved in cancer cell proliferation, such as Pim-1 kinase . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-4,6-diamine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities, including anticancer and antiviral properties.
Thieno[3,4-b]pyridine: Exhibits significant pharmacological utility, including anti-inflammatory and antifungal activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Promising for the development of new pharmacological inhibitors of kinases.
The uniqueness of this compound lies in its specific structural features and the ability to undergo a wide range of chemical modifications, enhancing its potential for various applications.
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-4,6-diamine |
InChI |
InChI=1S/C7H7N3S/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H,(H4,8,9,10) |
InChI Key |
VFMJSEQMKFZMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CC(=N2)N)N |
Origin of Product |
United States |
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